2-异丙基哌啶盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The papers provided do not directly address the synthesis of 2-isopropylpiperidine hydrochloride but offer related synthetic methods that could be adapted. For instance, the first paper discusses the use of 2-bromo-6-isocyanopyridine as a convertible isocyanide for multicomponent chemistry, which could potentially be applied to the synthesis of complex piperidine derivatives . The third paper presents a catalyst-free method for synthesizing 2-aminopyridine derivatives from 2-fluoropyridine and acetamidine hydrochloride, which demonstrates the potential for high-yield and chemoselective synthesis of N-heterocycles .

Molecular Structure Analysis

While the molecular structure of 2-isopropylpiperidine hydrochloride is not analyzed in the papers, the second paper does explore the structure-activity relationship of beta-adrenergic blocking agents, which could provide insights into the conformational requirements for biological activity in related piperidine compounds .

Chemical Reactions Analysis

The papers do not provide specific reactions for 2-isopropylpiperidine hydrochloride but do describe chemical reactions that are relevant to the field of heterocyclic chemistry. The first paper highlights the utility of 2-bromo-6-isocyanopyridine in multicomponent reactions, which could be a useful approach for modifying piperidine structures . The third paper's transition-metal-free amination method could also be relevant for introducing amino groups into piperidine rings .

Physical and Chemical Properties Analysis

None of the papers directly discuss the physical and chemical properties of 2-isopropylpiperidine hydrochloride. However, the methodologies and compounds discussed in the papers could provide a foundation for predicting and analyzing the properties of similar compounds. For example, the stability and reactivity of the isocyanide used in the first paper might inform the stability of related piperidine compounds . The beta-adrenergic blocking activity of compounds in the second paper could suggest potential pharmacological properties of structurally similar piperidines .

科学研究应用

光二聚化和主客体化学

一个值得注意的应用涉及由主客体化学促进的立体选择性光二聚化反应。例如,与葫芦[7]脲 (CB[7]) 的络合在水中介导了 2-氨基吡啶衍生物的光二聚化,导致形成特定的异构体。此过程突出了该化合物在促进水溶液中受控化学反应中的作用,提供了对分子识别和自组装过程的见解 (Wang、Yuan 和 Macartney,2006)。

电泳和生物分析应用

在生物分析化学中,2-异丙基哌啶的衍生物已被用于改进二维凝胶电泳 (2-DE) 技术。使用三(2-羧乙基)膦盐酸盐和乙烯基吡啶的新的还原和烷基化步骤,有效消除了 2-DE 中的基本末端条纹,提高了蛋白质的分辨率和鉴定 (Bai、Liu 和 Witzmann,2005)。

细胞毒性和抗癌研究

研究了异构二氯双(2-苯偶氮吡啶)钌(II)配合物的细胞毒性,揭示了它们对肿瘤细胞系的有效性存在显着差异。此研究强调了 2-异丙基哌啶衍生物在开发新的抗癌剂和理解药物化学中的构效关系方面的潜力 (Velders 等人,2000)。

发光探针和传感器

含有 2-异丙基哌啶衍生物的铀酰有机骨架作为双功能发光探针,在检测 Fe3+ 离子和四环素盐酸盐方面表现出高选择性和灵敏度。此应用对于环境监测以及开发用于检测水源中污染物和抗生素的传感器至关重要 (Wang 等人,2019)。

抗菌剂合成

关于 N-异丙基哌嗪的 N-甲酰化以合成抗菌剂的研究突出了该化合物在创建新型治疗剂中的作用。此合成途径通过提供对抗微生物耐药性的新策略,为制药行业做出了贡献 (Patel 和 Park,2015)。

属性

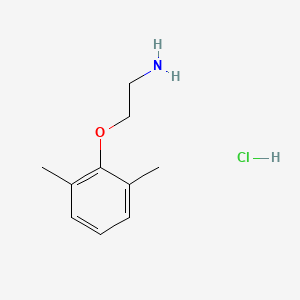

IUPAC Name |

2-propan-2-ylpiperidine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N.ClH/c1-7(2)8-5-3-4-6-9-8;/h7-9H,3-6H2,1-2H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTAPVBLJPGKPNT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CCCCN1.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18ClN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Isopropylpiperidine hydrochloride | |

CAS RN |

1177339-95-5 |

Source

|

| Record name | 2-(propan-2-yl)piperidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]amine dihydrochloride](/img/structure/B1286210.png)

![2-Amino-N-benzyl-6-tert-pentyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B1286217.png)

![2-Amino-6-tert-pentyl-N-o-tolyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B1286218.png)

![4-allyl-5-[1-(4-bromophenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1286225.png)

![2-Amino-6-tert-pentyl-N-m-tolyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B1286234.png)

![2-[(2-Chloro-4-fluorobenzyl)thio]acetohydrazide](/img/structure/B1286237.png)

![2-cyano-N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)acetamide](/img/structure/B1286242.png)

![2-amino-N-(3-methoxyphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B1286244.png)

![2-[(2-Fluorobenzyl)amino]benzoic acid](/img/structure/B1286263.png)